molecular formula C23H17NO5 B15035137 N-(9,10-dioxoanthracen-2-yl)-3,4-dimethoxybenzamide

N-(9,10-dioxoanthracen-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B15035137
M. Wt: 387.4 g/mol
InChI Key: AQPGTJYEZZHVFC-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a benzamide group attached to an anthraquinone core, which is further substituted with methoxy groups. Anthraquinone derivatives are known for their diverse applications in various fields, including pharmaceuticals, dyes, and materials science.

Preparation Methods

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1-aminoanthraquinone. The reaction is carried out under standard amide formation conditions, often using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which is then converted to the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering the compound’s properties.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Anthraquinone derivatives, including this compound, have shown potential in anticancer and antimicrobial research due to their ability to interfere with cellular processes.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, facilitating various catalytic processes. Its anthraquinone core allows it to participate in redox reactions, which can modulate biological pathways and cellular functions .

Comparison with Similar Compounds

Similar compounds to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,4-dimethoxybenzamide include:

The uniqueness of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,4-dimethoxybenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H17NO5/c1-28-19-10-7-13(11-20(19)29-2)23(27)24-14-8-9-17-18(12-14)22(26)16-6-4-3-5-15(16)21(17)25/h3-12H,1-2H3,(H,24,27)

InChI Key

AQPGTJYEZZHVFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC

Origin of Product

United States

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